molecular formula C14H20O B14316120 6-Methyl-4-phenylheptan-2-one CAS No. 107771-22-2

6-Methyl-4-phenylheptan-2-one

Cat. No.: B14316120
CAS No.: 107771-22-2
M. Wt: 204.31 g/mol
InChI Key: DDURHJSOOFIHEU-UHFFFAOYSA-N
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Description

6-Methyl-4-phenylheptan-2-one is an organic compound with a complex structure that includes a heptane backbone substituted with a methyl group at the 6th position and a phenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of a phenyl-substituted ketone with a suitable alkyl halide under basic conditions. For example, the reaction of 4-phenyl-2-butanone with 2-bromo-3-methylbutane in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-Methyl-4-phenylheptanoic acid.

    Reduction: Formation of 6-Methyl-4-phenylheptan-2-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-4-phenylheptan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenylheptan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanone: A structurally similar compound with a shorter carbon chain.

    6-Methyl-2-heptanone: Similar in structure but lacks the phenyl group.

    4-Phenylheptan-2-one: Similar but without the methyl substitution at the 6th position.

Uniqueness

6-Methyl-4-phenylheptan-2-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

107771-22-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

6-methyl-4-phenylheptan-2-one

InChI

InChI=1S/C14H20O/c1-11(2)9-14(10-12(3)15)13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3

InChI Key

DDURHJSOOFIHEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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